molecular formula C15H20O5 B12411313 Pdpob

Pdpob

Cat. No.: B12411313
M. Wt: 280.32 g/mol
InChI Key: MUWIFDPCUVTTPP-UHFFFAOYSA-N
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Description

n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: (PDPOB) is a phenyl carboxylic acid derivative. It has shown potential in protecting against neuronal deterioration induced by oxygen-glucose deprivation/reperfusion (OGD/R) in SH-SY5Y cells. This protection is evidenced by alleviated mitochondrial dysfunction, oxidative stress, and apoptosis . This compound is being researched for its potential in treating cerebral ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: PDPOB can be synthesized through a multi-step process involving the esterification of 3,4-dihydroxyphenylacetic acid with n-pentanol, followed by oxidation and further esterification steps . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: PDPOB undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

PDPOB has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PDPOB can be compared with other phenyl carboxylic acid derivatives, such as:

    n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: Similar in structure but may have different functional groups or side chains.

    Phenylacetic Acid Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.

Uniqueness: this compound’s uniqueness lies in its multi-aspect neuroprotective and anti-inflammatory properties, making it a promising candidate for treating cerebral ischemia and other neurological disorders .

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C15H20O5/c1-2-3-4-9-20-15(19)8-7-12(16)11-5-6-13(17)14(18)10-11/h5-6,10,17-18H,2-4,7-9H2,1H3

InChI Key

MUWIFDPCUVTTPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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